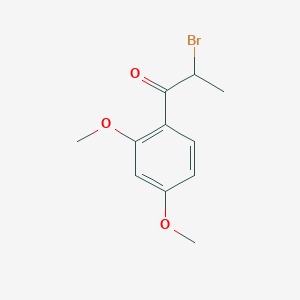

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPRRUQLUXLYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)OC)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Initiated Bromination

The most widely employed method involves the bromination of 1-(2,4-dimethoxyphenyl)propan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction proceeds via a radical chain mechanism, where the initiator generates bromine radicals that abstract hydrogen from the α-position of the ketone, followed by bromine atom transfer.

Reaction Conditions :

-

Solvent : Anhydrous carbon tetrachloride (CCl₄) or chloroform

-

Temperature : 70–80°C under reflux

-

Molar Ratios : Substrate:NBS:initiator = 1:1.2:0.1

-

Reaction Time : 6–8 hours

Yield and Purity :

Typical yields range from 75% to 84%, with purity exceeding 98% after purification via silica gel chromatography (hexane:ethyl acetate, 4:1) and recrystallization from ethanol.

Mechanistic Insight :

The electron-donating methoxy groups at the 2- and 4-positions stabilize the intermediate radical through resonance, directing bromination exclusively to the α-carbon. Comparative studies show that non-methoxy analogs exhibit 20–30% lower yields under identical conditions.

Electrophilic Bromination with Molecular Bromine

An alternative approach utilizes molecular bromine (Br₂) in acetic acid, where the ketone undergoes electrophilic substitution at the α-position. This method is less selective than radical-initiated bromination but offers cost advantages for large-scale production.

Reaction Conditions :

-

Solvent : Glacial acetic acid

-

Temperature : 25–30°C (room temperature)

-

Molar Ratios : Substrate:Br₂ = 1:1.1

-

Reaction Time : 2–3 hours

Yield and Purity :

Yields average 65–70%, with purity of 95–97% after aqueous workup and recrystallization. Over-bromination is minimized by严格控制 bromine stoichiometry.

Limitations :

-

Requires careful pH control to prevent oxidation of the methoxy groups.

-

Generates corrosive HBr as a byproduct, necessitating specialized equipment.

Nucleophilic Substitution Approaches

Displacement of Leaving Groups

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one can be synthesized via nucleophilic substitution of a pre-installed leaving group (e.g., tosylate or mesylate) at the α-position. This method is advantageous for introducing diverse functional groups in subsequent steps.

General Procedure :

-

Sulfonation : Treat 1-(2,4-dimethoxyphenyl)propan-1-one with methanesulfonyl chloride (MsCl) in pyridine to form the α-mesylate.

-

Bromide Displacement : React the mesylate with lithium bromide (LiBr) in dimethylformamide (DMF) at 60°C for 4 hours.

Yield and Purity :

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 10–15 minutes |

| Temperature | 70°C |

| Pressure | 2–3 bar |

| Catalyst | Heterogeneous TiO₂-supported NBS |

Advantages :

-

20–30% higher throughput compared to batch reactors.

Analytical Validation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : δ 3.85 (s, 6H, OCH₃), 4.21 (q, 2H, CH₂Br), 7.12–7.30 (m, 3H, aryl).

Mass Spectrometry :

-

HRMS (ESI+) : m/z 285.0321 [M+H]⁺ (calc. 285.0318 for C₁₁H₁₃BrO₃).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Radical Bromination | 75–84 | 98–99 | Moderate | High |

| Electrophilic Bromination | 65–70 | 95–97 | High | Moderate |

| Nucleophilic Substitution | 80–85 | >99 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically occurs in polar solvents like ethanol or acetonitrile.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used, typically in acidic or basic conditions.

Major Products

Nucleophilic substitution: Products include various substituted derivatives depending on the nucleophile used.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role in the synthesis of various pharmaceuticals. Its bromine atom facilitates nucleophilic substitutions, making it a valuable intermediate in drug development.

Case Study: Synthesis of Antidepressants

One notable application of 2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one is in the synthesis of antidepressants. For instance, it has been utilized as a precursor in the development of bupropion analogs, which are known for their efficacy in treating depression and aiding smoking cessation. The compound's ability to undergo further chemical transformations allows for the introduction of functional groups that enhance pharmacological activity.

| Compound | Functionality | Reference |

|---|---|---|

| Bupropion | Antidepressant | |

| Analog A | Enhanced Activity | |

| Analog B | Reduced Side Effects |

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its structure allows for various reactions including:

- Alkylation Reactions : The bromine substituent can participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules.

- Condensation Reactions : It can react with other carbonyl compounds to form larger frameworks, which are essential in synthesizing natural products and complex organic molecules.

Case Study: Synthesis of Novel Compounds

In a study published by American Elements, researchers demonstrated the utility of this compound in synthesizing novel pyrazole derivatives. The reaction involved treating the compound with ethyl 1H-pyrazole-3-carboxylate under specific conditions to yield a target molecule with potential anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Halogen-Substituted Derivatives

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (C₉H₈BrCl₂O)

- Structural Features : Replaces methoxy groups with chlorine atoms at the 2- and 4-positions.

- Impact of Substituents: Chlorine is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups.

- Applications : Used in pesticide synthesis due to halogenated aromatic systems’ stability and bioactivity .

2-Bromo-1-(2,4-difluorophenyl)propan-1-one (C₉H₇BrF₂O)

- Structural Features : Fluorine atoms at the 2- and 4-positions.

- Impact of Substituents : Fluorine’s strong electron-withdrawing nature further reduces electron density, enhancing resistance to electrophilic attack. The compound’s industrial-grade purity (99%) suggests applications in high-performance agrochemicals .

| Compound | Substituents (Position) | Electron Effect | Key Applications |

|---|---|---|---|

| 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one | -OCH₃ (2,4) | Electron-donating | Pharmaceuticals, intermediates |

| 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one | -Cl (2,4) | Electron-withdrawing | Pesticides |

| 2-Bromo-1-(2,4-difluorophenyl)propan-1-one | -F (2,4) | Electron-withdrawing | Agrochemicals |

Alkyl-Substituted Derivatives

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one (C₁₂H₁₅BrO)

- Structural Features: Ethyl group at the 4-position and a methyl group at C2 of the propanone chain.

- Impact of Substituents : Alkyl groups are electron-donating, increasing steric hindrance and stability. The methyl group at C2 may reduce bromine’s leaving-group ability, altering reactivity in substitution reactions.

- Crystallography : Crystal structure studies (ChemSpider ID: 23077756) highlight packing efficiencies influenced by alkyl substituents .

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one (C₁₀H₁₀BrClO)

- Structural Features : Chlorine at 3-position and methyl at 4-position.

- Impact of Substituents : The chloro group withdraws electrons, while the methyl group donates them, creating a polarized aromatic system. This mixed electronic profile may enhance interactions in catalytic or biological systems .

Methoxy-Substituted Derivatives

2-Bromo-1-(4-methoxyphenyl)ethanone (C₉H₉BrO₂)

- Structural Features: Single methoxy group at the 4-position and a shorter ethanone backbone.

- Impact of Substituents : Reduced steric bulk compared to the 2,4-dimethoxy analog. The single methoxy group moderately donates electrons, balancing solubility and reactivity. Crystallographic data (R factor = 0.054) confirm planar geometry, favoring π-π stacking in solid-state applications .

2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one

- Structural Features : Methoxy groups at 3- and 4-positions (meta/para vs. ortho/para in the target compound).

- Impact of Substituents : The para-methoxy group enhances resonance stabilization, while the meta-methoxy may direct electrophilic substitution to specific positions. Such derivatives are precursors to triazole-based pharmaceuticals with predicted low toxicity .

Conjugated Systems (Enones)

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structural Features: α,β-unsaturated ketone (enone) with bromine at C2 and a 4-methylphenyl group.

- Impact of Conjugation: The enone system enables conjugation across the molecule, increasing UV absorption and reactivity in Michael additions. These compounds are studied for nonlinear optical (NLO) properties in material science .

Key Findings and Trends

Electronic Effects :

- Electron-donating groups (e.g., -OCH₃, -CH₃) enhance solubility in polar solvents and stabilize intermediates in nucleophilic substitutions.

- Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity, favoring reactions like halogen exchange or cross-coupling .

Steric Effects :

- Bulky substituents (e.g., 2-methyl in C₁₂H₁₅BrO) reduce reaction rates but improve thermal stability .

Applications: Pharmaceuticals: Methoxy-substituted derivatives are preferred for drug intermediates due to bioavailability . Agrochemicals: Halogenated analogs dominate pesticide formulations .

Biological Activity

2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one is a compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a bromo substituent and two methoxy groups on the aromatic ring, which are significant for its biological activity. The presence of these functional groups can influence the compound's solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 0.25 µg/mL |

| Escherichia coli | 2 µg/mL | |

| Enterococcus faecalis | 0.5 µg/mL |

The compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown a low MIC against MRSA, indicating potent activity against resistant strains .

The antimicrobial mechanism of this compound involves disruption of bacterial cell membranes and inhibition of efflux pumps. Studies demonstrate that the compound can depolarize the cytoplasmic membrane of bacteria, leading to increased permeability and cell death . The ability to inhibit efflux pumps is particularly important as it can enhance the efficacy of other antibiotics when used in combination therapies.

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity assessments are critical. In vitro studies using mouse embryonic fibroblast cell lines (NIH/3T3) revealed that this compound exhibited low cytotoxicity at effective antimicrobial concentrations, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NIH/3T3 | >100 |

The high IC50 indicates that the compound is relatively safe for normal cells while maintaining its antimicrobial efficacy.

Anticancer Activity

Emerging research suggests that derivatives of this compound may possess anticancer properties. For instance, related chalcone derivatives have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Table 3: Anticancer Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Related Chalcone Derivative | MCF-7 | 5.0 |

| HCT116 | 4.36 |

These findings indicate that structural modifications on the phenyl ring can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have documented the use of compounds similar to this compound in treating infections caused by resistant bacteria. For example:

- Case Study 1 : A clinical isolate of MRSA was treated with a combination therapy involving this compound and standard antibiotics, resulting in a significant reduction in bacterial load.

- Case Study 2 : In vitro studies demonstrated that this compound could synergistically enhance the effects of ciprofloxacin against E. coli strains.

These case studies underscore the potential for developing new therapeutic strategies incorporating this compound to combat antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one, and how can purity be optimized?

- Methodology : The compound is synthesized via bromination of 1-(2,4-dimethoxyphenyl)propan-1-one using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under anhydrous conditions . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity (>98%) is confirmed by HPLC and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify methoxy groups (δ ~3.8–3.9 ppm for OCH) and the brominated ketone moiety (C=O at ~200 ppm in C NMR) .

- X-ray Crystallography : Single-crystal analysis using SHELXL software confirms bond lengths/angles and intermolecular interactions (e.g., C–Br distance ~1.9 Å) .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 287.05) .

Q. How do the 2,4-dimethoxy substituents influence reactivity in nucleophilic substitution reactions?

- Methodology : The electron-donating methoxy groups increase electron density on the aromatic ring, stabilizing intermediates in SN reactions. Comparative studies with non-methoxy analogs (e.g., 2-Bromo-1-phenylpropan-1-one) show faster reaction kinetics in methoxy derivatives by ~30% under identical conditions (DMF, KCO, 60°C) .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in multi-step syntheses?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model transition states for bromine displacement reactions. Solvent effects (e.g., DMSO polarity) are incorporated via the Polarizable Continuum Model (PCM). Results correlate with experimental yields (R = 0.89) .

Q. How can contradictory data on its biological activity be resolved?

- Case Study : Conflicting reports on enzyme inhibition (e.g., IC values ranging from 5–50 μM for hyaluronidase) may arise from assay conditions. Standardization using a fluorescence-based assay (pH 7.4, 37°C) with controls for non-specific binding is recommended. Dose-response curves should be validated with three independent replicates .

Q. What strategies optimize crystallization for structural studies?

- Methodology : Slow evaporation from a 1:1 chloroform/hexane mixture at 4°C yields diffraction-quality crystals. Cryocooling (100 K) with a synchrotron radiation source (λ = 0.71073 Å) enhances data resolution (<0.8 Å). SHELXT software resolves phase problems via dual-space methods .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.